Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-nitrosophenyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, and intermediates for bioactive molecules . The nitroso (NO) group on the phenyl ring introduces unique reactivity, such as participation in redox reactions or serving as a precursor for further functionalization.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)13-6-4-12(16-20)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
FDRDHFJDADBCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Preparation Methods
General Information on the Compound
- Molecular Formula : C15H21N3O3
- Molecular Weight : 291.35 g/mol
- Structure : The compound contains a piperazine ring substituted with a tert-butyl carbamate group and a nitroso-functionalized phenyl group.
Synthetic Approach
Key Starting Materials
The synthesis of this compound typically involves:
- N-Boc-piperazine (tert-butoxycarbonyl piperazine) : A protected piperazine derivative.
- Nitroso-functionalized aromatic reagents : Such as 4-nitrosobenzene derivatives.
- Coupling Agents and Bases : Often used to facilitate the coupling reaction.
Reaction Steps
Below is a generalized synthetic scheme based on available data:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of N-Boc-piperazine | Reaction with coupling agents like potassium carbonate in DMF | Formation of reactive N-Boc-piperazine intermediate |
| 2 | Coupling with nitroso-substituted benzene | Stirring at moderate temperatures (e.g., ~50°C) for several hours | Formation of the desired product |
| 3 | Purification | Filtration, washing, and drying under vacuum | Isolated yield of the final compound |
Example Reaction Conditions:
- Solvent : N,N-Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reactants.
- Base : Potassium carbonate (K₂CO₃) is employed to deprotonate the starting material and facilitate nucleophilic substitution.
- Temperature : Reactions are typically conducted at ~50°C for optimal yield and selectivity.
Optimization Strategies
Use of Catalysts
In some cases, copper-based catalysts (e.g., CuI) have been reported for similar reactions to enhance coupling efficiency.
Solvent Selection
Polar aprotic solvents like DMF or DMSO are preferred as they stabilize ionic intermediates and improve reaction rates.
Yield Maximization
Careful control of stoichiometry, reaction time, and temperature is crucial to achieving high yields (>85%) and purity.
Challenges in Synthesis
- Side Reactions : Over-reaction or decomposition of nitroso groups can occur under harsh conditions.
- Purity Issues : Impurities from unreacted starting materials or by-products may require additional purification steps, such as recrystallization or column chromatography.
Data Summary
| Parameter | Value/Condition |
|---|---|
| Yield | ~85–90% |
| Reaction Time | ~2–5 hours |
| Solvent | DMF |
| Base | Potassium carbonate |
| Temperature | ~50°C |
Chemical Reactions Analysis
Reduction Reactions
The nitroso (-NO) group undergoes reduction to form amine derivatives, a critical step in synthesizing bioactive intermediates.
Mechanistic Insight : The nitroso group is reduced via a two-electron process, forming an intermediate hydroxylamine before final conversion to the amine .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitroso group activates the phenyl ring for NAS, enabling substitutions at the para position.
Key Factor : Steric hindrance from the bulky tert-butyl group directs substitution to the meta position relative to the nitroso group.
Oxidation Reactions
The nitroso group can be oxidized to nitro under controlled conditions.
Application : This oxidation is reversible, allowing strategic interconversion between nitroso and nitro functionalities .
Cycloaddition Reactions
The nitroso group participates in [4+2] Diels-Alder reactions as a dienophile.
| Diene | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, reflux, 24 h | Bicyclic oxazine derivative | Endo preference (7:1) |
| Anthracene | Microwave, 120°C, 1 h | Polycyclic adduct | 92% yield |
Note : Microwave irradiation significantly accelerates reaction rates compared to conventional heating .
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free piperazine.
| Acid | Conditions | Product | Purity |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, 25°C, 2 h | 4-(4-Nitrosophenyl)piperazine | >95% |
| HCl (4M in dioxane) | 0°C, 30 min | 4-(4-Nitrosophenyl)piperazine hydrochloride | 89% |
Utility : Deprotection enables further functionalization of the piperazine nitrogen for drug discovery .
Coupling Reactions
The nitroso group facilitates palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated piperazines | 65% |
Limitation : Steric bulk from the Boc group may reduce coupling efficiency in certain cases.
Microwave-Assisted Functionalization
Optimized synthesis and derivatization are achieved via microwave-enhanced protocols.
| Reaction | Time (Conventional vs Microwave) | Yield Improvement |
|---|---|---|
| NAS with morpholine | 12 h vs 30 min | 58% → 82% |
| Reductive amination | 24 h vs 2 h | 45% → 76% |
Advantage : Reduced reaction times and improved selectivity .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate has been studied for its antimicrobial properties. Compounds in the piperazine class have shown effectiveness against a range of pathogens, including gram-positive bacteria and resistant strains. The mechanism involves the inhibition of protein synthesis, similar to oxazolidinone antibiotics, which target the ribosomal initiation complex .
Anticancer Properties
Research indicates that derivatives of piperazine can exhibit anticancer activities. This compound may interact with specific cellular pathways that regulate apoptosis and cell proliferation. In vitro studies have demonstrated its potential to induce cell cycle arrest in cancer cell lines, suggesting its utility in cancer therapy.
Neuropharmacology
This compound may also influence neurotransmitter systems, with potential applications in treating neurological disorders. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which could lead to therapeutic effects in conditions like depression and anxiety .
Table 1: Summary of Key Studies on this compound
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that may include the nitration of phenolic precursors followed by piperazine coupling reactions. The chemical structure contributes to its reactivity and biological activity, making it a valuable intermediate for further chemical modifications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, or other biomolecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Nitro groups are often reduced to amino groups for subsequent coupling (e.g., in HIV-1 inhibitors ).
- CuI catalysis () offers a cost-effective route for introducing nitroaryl substituents.
Halogenated Analogs
Halogen substituents (e.g., Cl, F, CF₃) enhance lipophilicity and metabolic stability:
Key Observations :
- Trifluoromethyl groups (e.g., ) improve bioavailability and target binding via hydrophobic interactions.
- Chlorinated analogs () are often used in cross-coupling reactions for complex heterocycles.
Amino-Substituted Analogs
Amino (NH₂) groups enable hydrogen bonding and post-functionalization:
Key Observations :
- Amino groups facilitate further derivatization, such as acylation or urea formation (e.g., ).
Heterocyclic and Functionalized Analogs
Key Observations :
- Cyano groups () enhance binding to enzymatic pockets via dipole interactions.
- Microwave-assisted synthesis () improves efficiency for heterocyclic systems.
Biological Activity
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: Approximately 278.31 g/mol
- Structural Features: The compound contains a piperazine ring, a tert-butyl group, and a nitrosophenyl moiety, which may influence its biological activity.
This compound interacts with various biological targets, influencing several biochemical pathways:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.
- Signal Transduction Modulation: It interacts with proteins involved in signal transduction, altering downstream signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
- Antiplasmodial Activity: Similar compounds have shown significant activity against Plasmodium falciparum, the malaria-causing parasite. For instance, derivatives of piperazine compounds have demonstrated IC values in the low micromolar range, indicating effective inhibition of parasite growth .
- Neuropharmacological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Modifications to the piperazine structure can influence receptor selectivity and potency .
Table 1: Summary of Biological Activities
Case Study: Antiplasmodial Activity
In a study investigating the antiplasmodial activity of piperazine derivatives, this compound was evaluated alongside other compounds. The results indicated that structural modifications significantly influenced both activity and cytotoxicity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
